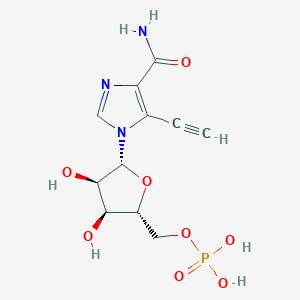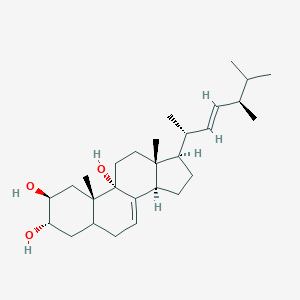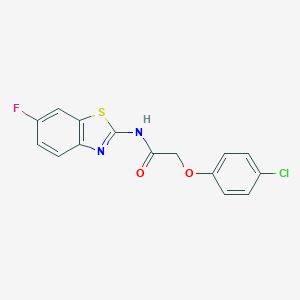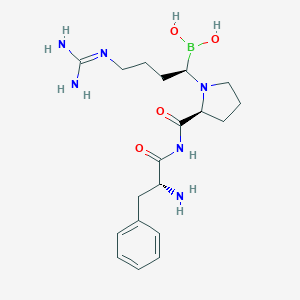
5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide, also known as EPRICA, is a nucleotide analog that has been widely used in scientific research. This compound is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), which is an important enzyme in the de novo biosynthesis of guanine nucleotides. EPRICA has been shown to have antiproliferative effects on various cancer cell lines and has potential therapeutic applications in cancer treatment.
Mecanismo De Acción
5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide inhibits IMPDH by binding to the active site of the enzyme and blocking the conversion of IMP to XMP. This leads to the depletion of intracellular guanine nucleotides, which are essential for DNA synthesis and cell proliferation. The inhibition of IMPDH by 5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide also leads to the accumulation of IMP, which can be toxic to cells.
Biochemical and Physiological Effects:
5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide has been shown to have antiproliferative effects on cancer cells, but it also has effects on normal cells. 5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide can induce apoptosis in normal lymphocytes, which are highly dependent on de novo purine synthesis. 5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide has been shown to have immunosuppressive effects by inhibiting T cell proliferation and cytokine production. 5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide can also induce oxidative stress and DNA damage in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide has several advantages for lab experiments. It is a potent inhibitor of IMPDH, and its effects on cell proliferation can be easily measured using various assays. 5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide is also stable and soluble in water, making it easy to handle in lab experiments. However, 5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide has limitations in terms of its specificity and toxicity. 5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide can inhibit other enzymes in the purine biosynthesis pathway, leading to off-target effects. 5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide can also induce cytotoxicity in normal cells, limiting its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of 5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide. One direction is to develop more specific inhibitors of IMPDH that have fewer off-target effects. Another direction is to explore the combination of 5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide with other anticancer agents to enhance its therapeutic efficacy. Additionally, the mechanism of 5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide-induced apoptosis and oxidative stress needs to be further elucidated. Finally, the potential immunomodulatory effects of 5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide need to be studied in more detail, as this may have implications for its therapeutic use in cancer treatment.
Métodos De Síntesis
5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the protection of ribose, imidazole, and carboxamide groups, followed by the coupling of the protected ribose and imidazole moieties. The final deprotection step yields 5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide has been extensively studied in scientific research for its potential therapeutic applications in cancer treatment. It has been shown to have antiproliferative effects on various cancer cell lines, including leukemia, lymphoma, and solid tumors. 5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide inhibits IMPDH, which is essential for DNA synthesis and cell proliferation. Therefore, 5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Propiedades
Número CAS |
126004-36-2 |
|---|---|
Nombre del producto |
5-Ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide |
Fórmula molecular |
C11H14N3O8P |
Peso molecular |
347.22 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(4-carbamoyl-5-ethynylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H14N3O8P/c1-2-5-7(10(12)17)13-4-14(5)11-9(16)8(15)6(22-11)3-21-23(18,19)20/h1,4,6,8-9,11,15-16H,3H2,(H2,12,17)(H2,18,19,20)/t6-,8-,9-,11-/m1/s1 |
Clave InChI |
QXUDJLUJMGCCEK-PNHWDRBUSA-N |
SMILES isomérico |
C#CC1=C(N=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)N |
SMILES |
C#CC1=C(N=CN1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N |
SMILES canónico |
C#CC1=C(N=CN1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N |
Sinónimos |
5-ethynyl-1-(5-O-phosphonoribofuranosyl)imidazole-4-carboxamide 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide 5'-monophosphate EICARMP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B238113.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B238116.png)


![N-{4-[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide](/img/structure/B238143.png)

![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B238146.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)

![2,6-dimethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B238157.png)
![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238158.png)
![2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B238161.png)